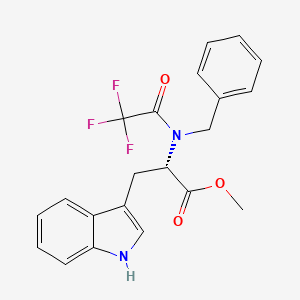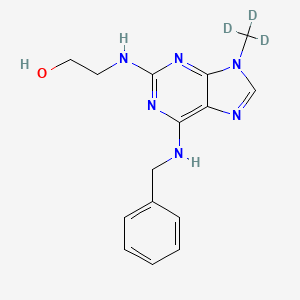
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . It is a derivative of isoquinoline, featuring a bromine atom and a hydroxyl group. This compound is often used as an intermediate in the synthesis of other complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate typically involves multiple steps. One common method includes the bromination of 4-hydroxyisoquinoline-3-carboxylic acid, followed by esterification with methanol . The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvents and reagents are often recycled to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: 7-bromo-4-oxoisoquinoline-3-carboxylate.
Reduction: 7-hydroxyisoquinoline-3-carboxylate.
Substitution: 7-amine-4-hydroxyisoquinoline-3-carboxylate.
Applications De Recherche Scientifique
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-chloro-4-hydroxyisoquinoline-3-carboxylate
- Methyl 7-fluoro-4-hydroxyisoquinoline-3-carboxylate
- Methyl 7-iodo-4-hydroxyisoquinoline-3-carboxylate
Uniqueness
Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-10(14)8-3-2-7(12)4-6(8)5-13-9/h2-5,14H,1H3 |
Clé InChI |
OIFRNZDACYSGFO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


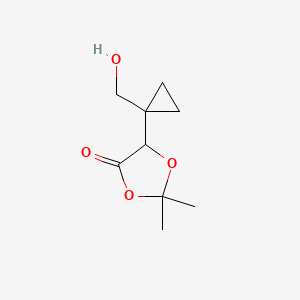
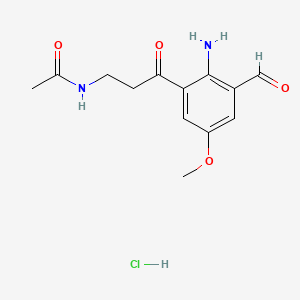
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
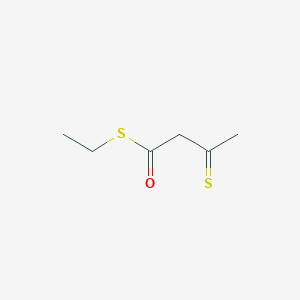
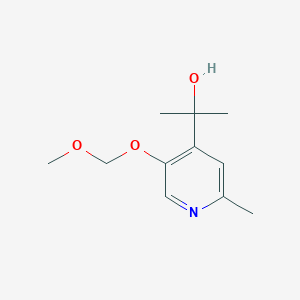
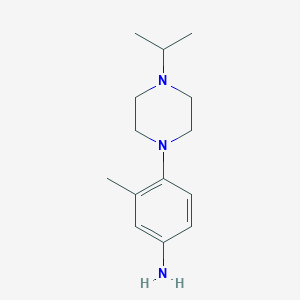
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
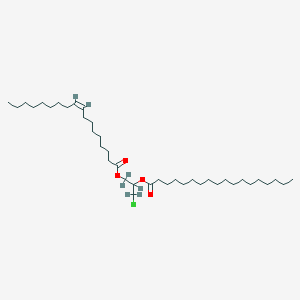
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
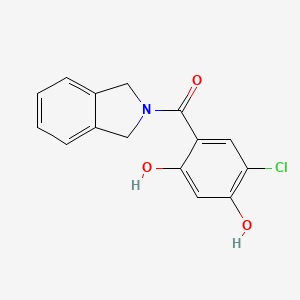
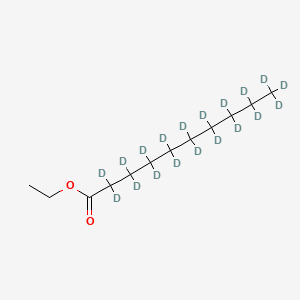
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
